Terpineol

Description

Properties

IUPAC Name |

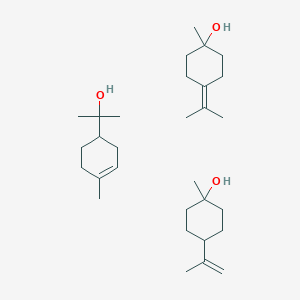

2-(4-methylcyclohex-3-en-1-yl)propan-2-ol;1-methyl-4-propan-2-ylidenecyclohexan-1-ol;1-methyl-4-prop-1-en-2-ylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11;2*1-8(2)9-4-6-10(3,11)7-5-9/h4,9,11H,5-7H2,1-3H3;11H,4-7H2,1-3H3;9,11H,1,4-7H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVQETRGDCKEAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(C)(C)O.CC(=C1CCC(CC1)(C)O)C.CC(=C)C1CCC(CC1)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H54O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Terpineol Isomers: A Comprehensive Technical Guide to Their Natural Sources and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the major isomers of terpineol (B192494), their prevalence in natural sources, and detailed methodologies for their extraction and quantitative analysis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Introduction to this compound Isomers

This compound is a naturally occurring monoterpene alcohol with a characteristic lilac-like aroma. It exists as several isomers, with the most common being α-terpineol, β-terpineol, γ-terpineol, and terpinen-4-ol. These isomers, while structurally similar, exhibit distinct properties and are found in varying concentrations across a wide range of plant species. Their diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties, have made them a subject of significant interest in pharmaceutical and fragrance research.

Natural Sources and Quantitative Data

The distribution and concentration of this compound isomers vary significantly among different plant species and even within different parts of the same plant. The following tables summarize the quantitative data available for the most common isomers in their prominent natural sources.

Table 1: Concentration of α-Terpineol in Various Essential Oils

| Plant Species | Common Name | Plant Part | Concentration (%) |

| Pinus ponderosa | Ponderosa Pine | Needles | 1.4 - 5.3[1][2] |

| Pinus pinea | Stone Pine | Needles | 1.46 - 9.88[3] |

| Cinnamomum longepaniculatum | - | Leaves | 11.33[4][5] |

| Melaleuca alternifolia | Tea Tree | Water-soluble fraction | 3.0[6][7][8][9] |

| Pinus contorta | Lodgepole Pine | - | Present |

| Petitgrain Oil | Bitter Orange | Leaves/Twigs | Major Component |

| Ravensara aromatica | Ravensara | Leaves | Present |

| Origanum majorana | Marjoram | Leaves | Present |

Table 2: Concentration of β-Terpineol in Various Essential Oils

| Plant Species | Common Name | Plant Part | Concentration (%) |

| Curcuma amada | Mango Ginger | Rhizomes | Present (often in low amounts)[10] |

| Thymus zygioides | - | - | Present (often in low amounts) |

| Commercial this compound | - | - | ~15[11] |

Note: Quantitative data for β-terpineol is limited in the reviewed literature, often being reported as a minor component.

Table 3: Concentration of γ-Terpineol in Various Essential Oils

| Plant Species | Common Name | Plant Part | Concentration (%) |

| Daucus carota | Carrot | Seeds | Present (Carotol is major)[12] |

| Thymus vulgaris | Thyme | - | ~15.2 |

| Teucrium asiaticum | - | - | Present |

| Commercial this compound | - | - | ~15[11] |

Table 4: Concentration of Terpinen-4-ol in Various Essential Oils

| Plant Species | Common Name | Plant Part | Concentration (%) |

| Melaleuca alternifolia | Tea Tree | Leaves & Branches | 30 - 48 |

| Pinus contorta | Lodgepole Pine | - | 11.0[1][2] |

| Origanum majorana | Sweet Marjoram | - | Present (Major component) |

| Lavandula angustifolia | Lavender | Flowers | Present |

| Juniperus communis | Juniper | Wood | Present |

Experimental Protocols

The accurate extraction and quantification of this compound isomers are critical for research and quality control. The following sections detail the standard methodologies employed.

Extraction of Essential Oils from Plant Material

a) Steam Distillation

Steam distillation is the most common method for extracting essential oils from aromatic plants.

-

Apparatus: Clevenger-type apparatus, heating mantle, round-bottom flask, condenser, and collection vessel.

-

Procedure:

-

The plant material (e.g., leaves, flowers, or powdered rhizomes) is placed in the round-bottom flask with a sufficient amount of water.

-

The water is heated to boiling, and the resulting steam passes through the plant material, vaporizing the volatile this compound isomers.

-

The steam and essential oil vapor mixture travels to the condenser, where it is cooled and condensed back into a liquid.

-

The condensate is collected in a separator (e.g., a Florentine flask), where the less dense essential oil separates from the aqueous layer (hydrosol).

-

The essential oil layer is carefully collected and dried over anhydrous sodium sulfate (B86663) to remove any residual water.

-

b) Solvent Extraction

Solvent extraction is an alternative method, particularly for plant materials with low essential oil content or for compounds that are sensitive to heat.

-

Apparatus: Soxhlet extractor or a simple flask for maceration, rotary evaporator.

-

Solvents: Hexane (B92381), ethanol, or a mixture of hexane and acetone (B3395972) (1:1) are commonly used.

-

Procedure:

-

The dried and ground plant material is placed in a flask or the thimble of a Soxhlet extractor.

-

The solvent is added, and the mixture is either left to macerate for a set period (e.g., 24 hours) or extracted continuously in the Soxhlet apparatus.

-

After extraction, the solvent, now containing the dissolved essential oils, is separated from the plant material by filtration.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the concentrated essential oil.

-

Quantitative Analysis by Gas Chromatography (GC)

Gas chromatography coupled with either a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) is the standard technique for the separation and quantification of this compound isomers.

-

Sample Preparation:

-

The extracted essential oil is diluted in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 10-100 µg/mL.

-

An internal standard (e.g., n-tridecane or octadecane) is often added to the sample for accurate quantification.

-

-

GC-MS/FID Instrumentation and Conditions:

-

Column: A non-polar or medium-polarity capillary column is typically used, such as a DB-5ms (5% phenyl-methylpolysiloxane) or HP-5MS (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.2 mL/min).

-

Injector Temperature: Typically set to 250 °C.

-

Oven Temperature Program: A temperature gradient is used to separate the different isomers. A typical program might be:

-

Initial temperature: 60-70 °C, hold for 2 minutes.

-

Ramp up to 180-220 °C at a rate of 3-5 °C/min.

-

Hold at the final temperature for 5-10 minutes.

-

-

Detector (FID): Temperature typically set to 250-300 °C.

-

Detector (MS):

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Scan Range: m/z 40-400.

-

-

-

Data Analysis:

-

Identification: The identification of each this compound isomer is based on a comparison of its retention time and mass spectrum with those of a certified reference standard. Mass spectral libraries (e.g., NIST, Wiley) can also be used for tentative identification.

-

Quantification: The concentration of each isomer is determined by comparing the peak area of the analyte to the peak area of the internal standard and using a calibration curve generated from standards of known concentrations.

-

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the experimental procedures for the extraction and analysis of this compound isomers.

Conclusion

This technical guide provides a foundational understanding of this compound isomers, their natural distribution, and the analytical methods for their study. The provided quantitative data and detailed experimental protocols offer a practical resource for researchers in natural product chemistry and drug development. The continued investigation into the biological activities of these isomers holds significant promise for the discovery of new therapeutic agents.

References

- 1. vipsen.vn [vipsen.vn]

- 2. magritek.com [magritek.com]

- 3. researchgate.net [researchgate.net]

- 4. α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Essential Oils sample prep - Chromatography Forum [chromforum.org]

- 6. jabonline.in [jabonline.in]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. Chemical composition of carrot seeds (<i>Daucus carota</i> L.) cultivated in Turkey: characterization of the seed oil and essential oil | Grasas y Aceites [grasasyaceites.revistas.csic.es]

- 11. benchchem.com [benchchem.com]

- 12. academics.su.edu.krd [academics.su.edu.krd]

Synthesis of α-Terpineol from α-Pinene: A Technical Guide

Introduction

α-Terpineol, a naturally occurring monoterpene alcohol, is a valuable compound widely utilized in the fragrance, flavor, cosmetic, and pharmaceutical industries for its pleasant lilac-like aroma and various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1] While found in essential oils, industrial production of α-terpineol primarily relies on the chemical synthesis from α-pinene.[1] α-Pinene is an abundant and renewable bicyclic monoterpene, readily available from the distillation of turpentine, a byproduct of the pulp and paper industry.[2][3] This guide provides a comprehensive technical overview of the core methodologies for synthesizing α-terpineol from α-pinene, focusing on reaction pathways, catalytic systems, and experimental protocols.

Core Reaction Pathway: Acid-Catalyzed Hydration

The principal industrial method for α-terpineol synthesis is the acid-catalyzed hydration of α-pinene.[4][5] This process typically involves the reaction of α-pinene with water in the presence of an acid catalyst. The reaction mechanism is complex and can lead to a mixture of products, including isomeric alcohols and rearranged hydrocarbons.[4][6]

The generally accepted mechanism proceeds through the following key steps:

-

Protonation: The acid catalyst protonates the double bond of α-pinene, forming a tertiary carbocation.

-

Carbocation Rearrangement: The initial pinane (B1207555) carbocation is unstable and undergoes a rapid ring-opening rearrangement to form a more stable p-menthenyl carbocation.[2]

-

Hydration: The p-menthenyl carbocation reacts with a water molecule to form a protonated alcohol.

-

Deprotonation: The protonated alcohol loses a proton to yield α-terpineol.

Simultaneously, the p-menthenyl carbocation can undergo isomerization reactions, leading to the formation of various byproducts such as limonene, terpinene, and other terpene hydrocarbons.[2][6] The control of these side reactions is a critical factor in maximizing the selectivity towards α-terpineol.

Catalytic Systems

A variety of acid catalysts have been employed for the hydration of α-pinene, broadly categorized into homogeneous and heterogeneous systems.

Homogeneous Catalysts:

-

Mineral Acids: Strong mineral acids like sulfuric acid and phosphoric acid are traditionally used in industrial processes.[7] However, their use is associated with significant drawbacks, including equipment corrosion, difficulty in separation from the product mixture, and the generation of acidic waste streams, posing environmental concerns.[7]

-

Organic Acids: To mitigate the issues with mineral acids, various organic acids have been investigated. Monochloroacetic acid (MCA) has been shown to be an effective catalyst due to its strong acidity and high solubility in both aqueous and organic phases.[6][7] Other organic acids, including oxalic acid and acetic acid, have also been utilized.[7] Ternary composite catalysts composed of α-hydroxy acids (AHAs) like citric acid, phosphoric acid, and acetic acid have demonstrated good catalytic performance.[8][9]

Heterogeneous Catalysts:

The development of solid acid catalysts is a major focus of research to create more environmentally friendly and efficient processes. These catalysts can be easily separated from the reaction mixture by filtration, allowing for catalyst recycling and continuous operation.

-

Acidic Resins: Strong acidic cation exchange resins, such as Amberlyst-15, have been studied for α-pinene hydration.[2][10]

-

Acid-Treated Clays (B1170129): Natural clays like bentonite (B74815) and montmorillonite, when treated with acids such as monochloroacetic acid, exhibit enhanced acidity and catalytic activity for this reaction.[4][11]

-

Supported Acids: Acids impregnated on solid supports like silica (B1680970), titania, and zirconia have also been explored as catalysts.[10][12]

-

Carbon-Based Solid Acids: Lignin-derived carbonaceous solid acids with high sulfonic acid density have shown excellent catalytic activity, with high α-pinene conversion and good α-terpineol yield.[2]

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the synthesis of α-terpineol from α-pinene, highlighting the performance of different catalytic systems under various reaction conditions.

| Catalyst | α-Pinene (g) | Water (g) | Solvent (mL) | Temp (°C) | Time (h) | α-Pinene Conversion (%) | α-Terpineol Selectivity (%) | α-Terpineol Yield (%) | Reference |

| Lignin-based solid acid | 4.00 | 4.00 | Isopropanol (20.00) | 80 | 24 | 97.8 | - | 52.2 | [2] |

| Sulfuric acid | - | - | - | - | - | - | - | - | [2] |

| Amberlyst-15 | - | - | - | - | - | 93.1 | - | 39.2 | [2] |

| [C₈H₁₇-AC18-100]H₂PW₁₂O₄₀ | - | - | - | - | - | 76.9 | - | 44.3 | [2] |

| Natural clay + MCA | 0.6 mL α-pinene | 10 mL H₂O | Isopropanol (6.8) | 80 | - | ~80 | ~70 (oxygenated) | - | [4][11] |

| Citric acid + Phosphoric acid | 1 (mass ratio) | 1 (mass ratio) | Acetic acid (2.5 mass ratio) | 70 | 12-15 | 96 | 48.1 | ≥ 85 | [7][8][9] |

| Monochloroacetic acid | - | - | - | - | - | 90 | 65 | - | [7][9] |

| Monochloroacetic acid (27 M) | - | - | Continuous flow | 80 | 0.25 | 72 | 76 | - | [13] |

| Boric acid + Mandelic acid | - | - | No solvent | - | - | 96.1 | 55.5 | - | [8][10] |

| Sulfuric acid (15% aq.) | - | - | Acetone | 80-85 | 4 | - | - | 77 | [6][14] |

Experimental Protocols

1. Synthesis using a Lignin-Based Solid Acid Catalyst [2]

-

Reaction Setup: A 100 mL three-neck flask is charged with 20.00 mL of isopropanol, 4.00 g of α-pinene, 4.00 g of distilled water, and 0.40 g of the lignin-based solid acid catalyst.

-

Reaction Conditions: The flask is placed in an oil bath equipped with a magnetic stirrer and heated to 80 °C for 24 hours.

-

Sampling and Analysis: Samples are taken from the flask at 2-hour intervals and filtered through a 0.22 μm organic filter. The filtrates are then analyzed by gas chromatography (GC) to determine the conversion of α-pinene and the yield of α-terpineol.

2. Synthesis using a Composite α-Hydroxy Acid Catalyst [7][8]

-

Reactant Mass Ratios: The reaction is performed with a mass ratio of α-pinene:acetic acid:water:citric acid:phosphoric acid of 1:2.5:1:(0.1–0.05):0.05.

-

Reaction Conditions: The reaction mixture is heated to 70 °C for a duration of 12–15 hours.

-

Product Formation: In this system, an intermediate, terpinyl acetate, is formed and subsequently hydrolyzed to yield terpineol.[8]

3. Continuous Flow Synthesis using Chloroacetic Acid [13]

-

System Setup: Two syringe pumps are used, one for α-pinene and the other for a 27 M aqueous solution of chloroacetic acid. The reagents are fed into a T-mixer, followed by a mixing zone and a reaction coil maintained at the desired temperature.

-

Reaction Conditions: The reaction is carried out at 80 °C with a total residence time of 15 minutes. The molar ratio of α-pinene to chloroacetic acid is maintained at 1:1.

-

Analysis: The output from the reactor is analyzed by GC/MS to determine substrate conversion and product selectivity.

Visualizations

Reaction Pathway Diagram

Caption: Figure 1. Acid-Catalyzed Hydration of α-Pinene

Experimental Workflow Diagram

Caption: Figure 2. Typical Experimental Workflow

Product Purification

Following the synthesis, the crude product is a mixture containing α-terpineol, unreacted α-pinene, byproducts, and residual catalyst. Purification is necessary to obtain high-purity α-terpineol. Common laboratory-scale purification methods include column chromatography using silica gel, with a solvent system such as a mixture of petroleum ether and ethyl acetate.[15][16] For industrial-scale production, fractional distillation is often employed.

Conclusion

The synthesis of α-terpineol from α-pinene via acid-catalyzed hydration is a well-established and versatile process. While traditional methods using mineral acids are effective, they present environmental and operational challenges. The ongoing development of heterogeneous solid acid catalysts offers a promising path towards more sustainable and efficient production of α-terpineol. The choice of catalyst and the optimization of reaction conditions are crucial for maximizing the yield and selectivity of the desired product while minimizing the formation of unwanted byproducts. Further research into novel catalytic systems and process intensification, such as continuous flow reactions, will continue to advance the field.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Continuous Production of a-Terpineol from a-Pinene Isolated from Indonesian Crude Turpentine | Budiman | Modern Applied Science | CCSE [ccsenet.org]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of this compound from Alpha-Pinene Catalyzed by α-Hydroxy Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. beilstein-archives.org [beilstein-archives.org]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. CN101152995A - The preparation method of α-terpineol - Google Patents [patents.google.com]

The Enzymatic Architecture of Terpineol Synthesis: A Technical Guide to the Conversion of Geranyl Pyrophosphate

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of terpineol (B192494) from the precursor molecule, geranyl pyrophosphate (GPP). This compound, a monoterpene alcohol with significant applications in the fragrance, cosmetic, and pharmaceutical industries, is synthesized through a fascinating and complex enzymatic process.[1] This document details the core reaction mechanism, the enzymes responsible for catalysis, and the requisite experimental protocols for studying this pathway. Key quantitative data are summarized for comparative analysis, and essential biological and experimental workflows are visually represented to facilitate a deeper understanding of the underlying principles.

The Core Biosynthetic Pathway: From Geranyl Pyrophosphate to this compound

The biosynthesis of α-terpineol from geranyl pyrophosphate is a multi-step enzymatic reaction catalyzed by a class of enzymes known as terpene synthases (TPSs), specifically this compound synthases.[2] The fundamental mechanism involves a series of carbocation rearrangements initiated by the removal of the diphosphate (B83284) group from GPP.[3]

The proposed biosynthetic pathway is as follows:

-

Initiation: The process begins with the ionization of geranyl pyrophosphate (GPP), where the pyrophosphate group is eliminated, leading to the formation of a geranyl cation.[2]

-

Isomerization: This highly reactive geranyl cation then undergoes isomerization to form the more stable tertiary linalyl cation.[2]

-

Cyclization: The linalyl cation subsequently cyclizes to form the α-terpinyl cation, a critical intermediate in the biosynthesis of numerous cyclic monoterpenes.[2][4]

-

Termination: The reaction is terminated by the nucleophilic attack of a water molecule on the α-terpinyl cation, followed by deprotonation, to yield α-terpineol.[3][5]

This compound Synthases: The Master Catalysts

This compound synthases (TPSs) are the enzymes responsible for the conversion of GPP to this compound. These enzymes exhibit remarkable control over the complex carbocation chemistry to yield specific terpene products. Several this compound synthases have been identified and characterized from various plant species.

General Characteristics

Monoterpene synthases are typically characterized by a molecular weight ranging from 50-80 kDa.[4] They contain conserved motifs, such as the aspartate-rich "DDXXD" motif, which is crucial for the binding of a divalent metal ion cofactor, most commonly magnesium (Mg²⁺) or manganese (Mn²⁺).[6] This cofactor is essential for facilitating the ionization of the pyrophosphate substrate.[7]

Quantitative Enzymatic Data

The catalytic efficiency of this compound synthases can vary depending on the specific enzyme and the substrate. The following tables summarize key quantitative data for characterized this compound synthases.

Table 1: Kinetic Parameters of this compound Synthases with Geranyl Pyrophosphate (GPP)

| Enzyme Source | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹M⁻¹) | Reference |

| Freesia hybrida (FhTPS7, multifunctional) | GPP | 15.3 ± 2.1 | 0.031 ± 0.002 | 2026 | [2] |

| Vitis vinifera (α-Terpineol Synthase) | GPP | Data not available | Data not available | Data not available | [2] |

Table 2: Product Distribution of Various this compound Synthases from Geranyl Pyrophosphate (GPP)

| Enzyme Source | Major Product(s) | Other Products | Reference |

| Magnolia grandiflora (Mg17) | α-Terpineol (single product) | None | [5] |

| Santalum album (SaTPS1) | α-Terpineol (45.7%) | Sabinene (14.9%), Linalool (11.7%), Myrcene (10.8%) | [6] |

| Vitis vinifera | α-Terpineol (50.1%) | 1,8-Cineole (11.8%), β-Pinene (8.5%), and 11 other monoterpenes | [5] |

| Pinus taeda (Loblolly Pine, Pt10) | α-Terpineol (57%, multiple enantiomers) | At least five other products | [5] |

Experimental Protocols

The study of this compound biosynthesis relies on robust experimental protocols for enzyme expression, purification, and activity assays.

Recombinant Expression and Purification of this compound Synthase

A common method for obtaining pure this compound synthase for in vitro studies is through recombinant expression in Escherichia coli.

Protocol:

-

Gene Synthesis and Cloning: The coding sequence for the this compound synthase of interest is synthesized, often with codon optimization for E. coli expression. The gene is then cloned into an expression vector, such as pET-28a(+), which typically includes an N-terminal polyhistidine (His)-tag for purification.[2]

-

Expression in E. coli : The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic. The culture is grown at 37°C to an optical density at 600 nm (OD₆₀₀) of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM, and the culture is incubated for a further 16-20 hours at a lower temperature (e.g., 16-20°C) to enhance protein solubility.

-

Cell Lysis and Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM dithiothreitol (B142953) (DTT), and a protease inhibitor cocktail). The cells are lysed by sonication or high-pressure homogenization. The lysate is then clarified by centrifugation. The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged this compound synthase is then eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM).

-

Buffer Exchange and Storage: The purified enzyme is typically dialyzed against a storage buffer (e.g., 25 mM HEPES pH 7.2, 100 mM KCl, 10% glycerol, 1 mM DTT) and stored at -80°C.

In Vitro Enzyme Assay

The enzymatic activity of purified this compound synthase is determined by an in vitro assay using GPP as the substrate.

Protocol:

-

Reaction Mixture: A standard assay mixture (total volume of 500 µL) contains:

-

50 mM HEPES buffer (pH 7.2)

-

10 mM MgCl₂

-

1 mM DTT

-

10% (v/v) glycerol

-

50 µM Geranyl Pyrophosphate (GPP)

-

1-5 µg of the purified enzyme[2]

-

-

Reaction Incubation: The reaction is initiated by the addition of the enzyme. The mixture is overlaid with an organic solvent (e.g., 500 µL of n-hexane or methyl tert-butyl ether) to capture the volatile terpene products. The reaction is incubated at 30°C for 1-2 hours.[2]

-

Product Extraction: After incubation, the reaction is stopped (e.g., by adding EDTA to chelate the Mg²⁺). The products are extracted by vortexing the mixture. The organic phase is then separated, dried over anhydrous Na₂SO₄, and can be concentrated under a gentle stream of nitrogen if necessary.[2]

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The extracted products are analyzed by GC-MS to identify and quantify the this compound isomers and any other terpene products.

Methodology:

-

GC Column: A capillary column suitable for terpene analysis, such as a DB-5ms (30 m x 0.25 mm i.d. x 0.25 µm film thickness), is commonly used.

-

GC Conditions: The oven temperature program is optimized to achieve baseline separation of the this compound isomers. A typical program might be:

-

MS Detection: Mass spectra are acquired in full scan mode over a mass range of m/z 40-300.[2] The identification of α-terpineol is confirmed by comparing its retention time and mass spectrum with those of an authentic standard.

Conclusion

The biosynthesis of this compound from geranyl pyrophosphate is a well-characterized enzymatic process that serves as a model for understanding the generation of chemical diversity in nature. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the potential of this compound synthases for various biotechnological applications. Future research aimed at discovering and characterizing novel this compound synthases with unique product profiles and enhanced catalytic efficiencies will be pivotal for the sustainable production of this valuable monoterpenoid.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 5. Biochemical and Genomic Characterization of Terpene Synthases in Magnolia grandiflora - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and functional characterization of three new terpene synthase genes involved in chemical defense and abiotic stresses in Santalum album - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substrate and metal specificity in the enzymic synthesis of cyclic monoterpenes from geranyl and neryl pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

mechanism of action of alpha-terpineol as an antimicrobial agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-terpineol (α-terpineol), a monoterpene alcohol found in numerous essential oils, has demonstrated significant antimicrobial properties against a broad spectrum of microorganisms, including pathogenic bacteria.[1][2] Its multifaceted mechanism of action, primarily targeting the cell envelope and disrupting critical cellular processes, makes it a compelling candidate for the development of novel antimicrobial agents. This technical guide provides an in-depth analysis of the antimicrobial action of α-terpineol, summarizing key quantitative data, detailing experimental protocols for its investigation, and visualizing its mechanistic pathways.

Core Mechanism of Action

The primary antimicrobial activity of α-terpineol is attributed to its ability to compromise the structural and functional integrity of the microbial cell membrane.[2][3] This initial interaction triggers a cascade of events, leading to metabolic disruption and eventual cell death. The key mechanisms are outlined below.

Disruption of Cell Membrane Integrity and Function

Alpha-terpineol's lipophilic nature facilitates its interaction with the lipid bilayer of the microbial cell membrane. This interaction leads to:

-

Increased Membrane Permeability: Alpha-terpineol disrupts the ordered structure of the lipid bilayer, increasing its permeability to ions and other small molecules.[4] This is often a primary event leading to the loss of cellular homeostasis.

-

Alteration of Membrane Fluidity: Studies have shown that α-terpineol can decrease membrane fluidity, which can impair the function of membrane-embedded proteins crucial for transport and signaling.[1]

-

Collapse of Proton Motive Force (PMF): The disruption of the membrane's barrier function leads to the dissipation of the proton gradient across the membrane, causing a collapse of the proton motive force (PMF).[1] The PMF is essential for ATP synthesis, nutrient transport, and motility.

-

Leakage of Intracellular Components: The compromised membrane allows for the leakage of vital intracellular components, such as ions, ATP, and genetic material, into the extracellular environment.[2][4]

Induction of Oxidative Stress

The disruption of the cell membrane and the electron transport chain can lead to the overproduction of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydroxyl radicals.[1][5] This surge in ROS overwhelms the microbial cell's antioxidant defenses, leading to oxidative stress. Oxidative stress, in turn, causes damage to critical cellular components, including DNA, proteins, and lipids.[5][6]

Intracellular ATP Depletion

The collapse of the proton motive force directly inhibits ATP synthesis via oxidative phosphorylation.[1] Coupled with the leakage of ATP through the permeabilized membrane, this leads to a significant depletion of intracellular ATP.[1] The lack of ATP, the primary energy currency of the cell, halts essential metabolic processes, contributing to cell death.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of α-terpineol is quantified using standard microbiological metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

| Microorganism | MIC (µL/mL) | MBC (µL/mL) | Reference(s) |

| Escherichia coli (CMCC (B) 44102) | 0.78 | 0.78 | [4][7] |

| Salmonella enteritidis | 1.56 | 3.13 | [4][8] |

| Staphylococcus aureus | 1.56 | 3.13 | [4][8] |

| Pseudomonas aeruginosa | N/A | N/A | [9] |

Note: MIC and MBC values can vary depending on the specific strain, methodology, and purity of the compound used.

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the antimicrobial mechanism of action of α-terpineol.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is based on the broth microdilution method.

a. Materials:

-

α-terpineol

-

Bacterial strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

b. Procedure:

-

Prepare a stock solution of α-terpineol in a suitable solvent (e.g., DMSO) and then dilute it in MHB to the desired starting concentration.

-

Perform serial two-fold dilutions of α-terpineol in MHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and dilute it to a final concentration of 5 x 10⁵ CFU/mL in each well.

-

Include a positive control (broth with bacteria, no α-terpineol) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of α-terpineol that completely inhibits visible growth.

-

To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto agar (B569324) plates.

-

The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[4]

Assessment of Cell Membrane Permeability (N-phenyl-1-naphthylamine - NPN Uptake Assay)

This assay measures the uptake of the fluorescent probe NPN, which fluoresces strongly in a hydrophobic environment, indicating its partitioning into the damaged cell membrane.

a. Materials:

-

Bacterial cells

-

HEPES buffer (5 mM, pH 7.2)

-

N-phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone)

-

α-terpineol solution

-

Fluorometer

b. Procedure:

-

Grow bacteria to the mid-logarithmic phase, harvest by centrifugation, and wash twice with HEPES buffer.

-

Resuspend the cells in HEPES buffer to an optical density at 600 nm (OD₆₀₀) of 0.5.

-

Add NPN to the cell suspension to a final concentration of 10 µM.

-

Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).

-

Add α-terpineol at the desired concentration (e.g., MIC) and immediately begin recording the fluorescence intensity over time.

-

An increase in fluorescence intensity indicates an increase in membrane permeability.[10][11]

Evaluation of Cell Membrane Integrity (Propidium Iodide - PI Staining)

Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify dead cells in a population.

a. Materials:

-

Bacterial cells

-

Phosphate-buffered saline (PBS)

-

Propidium iodide (PI) stock solution (e.g., 1 mg/mL in water)

-

α-terpineol solution

-

Flow cytometer or fluorescence microscope

b. Procedure:

-

Treat bacterial cells with α-terpineol at various concentrations (e.g., 1/2 MIC, MIC, 2x MIC) for a specific duration.

-

Harvest the cells by centrifugation and wash with PBS.

-

Resuspend the cells in PBS and add PI to a final concentration of 1-10 µg/mL.

-

Incubate in the dark at room temperature for 5-15 minutes.

-

Analyze the cells by flow cytometry or fluorescence microscopy. An increase in the population of PI-positive cells indicates a loss of membrane integrity.[12][13]

Measurement of Intracellular ATP Levels

This protocol utilizes a luciferin-luciferase-based assay to quantify intracellular ATP.

a. Materials:

-

Bacterial cells

-

ATP assay kit (containing luciferase and luciferin)

-

Lysis buffer

-

Luminometer

b. Procedure:

-

Treat bacterial cells with α-terpineol for the desired time points.

-

Harvest a known number of cells by centrifugation.

-

Lyse the cells using the provided lysis buffer to release intracellular ATP.

-

Add the cell lysate to a reaction mixture containing luciferase and luciferin.

-

Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.[14][15]

Detection of Reactive Oxygen Species (ROS)

The fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is used to detect intracellular ROS.

a. Materials:

-

Bacterial cells

-

PBS

-

DCFH-DA stock solution (e.g., 10 mM in DMSO)

-

α-terpineol solution

-

Fluorometer or fluorescence microscope

b. Procedure:

-

Treat bacterial cells with α-terpineol.

-

Harvest and wash the cells with PBS.

-

Load the cells with DCFH-DA (final concentration of 10-20 µM) and incubate in the dark at 37°C for 30-60 minutes.

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm). An increase in fluorescence indicates an increase in intracellular ROS.[3][16][17]

Transmission Electron Microscopy (TEM) for Morphological Analysis

TEM is used to visualize the ultrastructural changes in bacterial cells induced by α-terpineol.

a. Materials:

-

Bacterial cells

-

α-terpineol solution

-

Fixatives (e.g., glutaraldehyde, osmium tetroxide)

-

Dehydrating agents (e.g., ethanol (B145695) series)

-

Embedding resin

-

Uranyl acetate (B1210297) and lead citrate (B86180) for staining

-

Transmission Electron Microscope

b. Procedure:

-

Treat bacterial cells with α-terpineol at its MIC for different time intervals (e.g., 1, 2, 4 hours).

-

Fix the cells with glutaraldehyde, followed by post-fixation with osmium tetroxide.

-

Dehydrate the cells through a graded series of ethanol.

-

Embed the cells in resin and polymerize.

-

Cut ultrathin sections and mount them on copper grids.

-

Stain the sections with uranyl acetate and lead citrate.

-

Observe the ultrastructural changes, such as cell wall and membrane disruption, and cytoplasmic leakage, using a TEM.[4][18]

Visualizations of the Mechanism of Action

Logical Workflow of Antimicrobial Action

References

- 1. Antibacterial activity and mechanisms of α-terpineol against foodborne pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caringsunshine.com [caringsunshine.com]

- 3. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial activity of α-terpineol may induce morphostructural alterations in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resorcinol alleviates alpha-terpineol-induced cell death in Schizosaccharomyces pombe via increased activity of the antioxidant enzyme Sod2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antibacterial activity of α-terpineol may induce morphostructural alterations in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. First Evidence of a Combination of Terpinen-4-ol and α-Terpineol as a Promising Tool against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 14. On-line monitoring of intracellular ATP concentration in Escherichia coli fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. rsc.org [rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacological Properties of Terpineol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core pharmacological properties of the primary isomers of terpineol (B192494): α-terpineol, β-terpineol, γ-terpineol, and terpinen-4-ol. The document synthesizes current scientific findings, presenting quantitative data, detailed experimental methodologies, and mechanistic insights to support further research and development in the pharmaceutical sciences.

Introduction to this compound Isomers

Terpineols are a group of four monocyclic monoterpene tertiary alcohols that occur naturally in a wide variety of plants, including pines, lilac, and eucalyptus.[1][2] They are significant components of many essential oils and are widely utilized in fragrances, cosmetics, and as flavoring agents.[1][2] The four primary isomers—alpha (α), beta (β), gamma (γ), and terpinen-4-ol—differ in the position of the double bond in the p-menthane (B155814) ring. These structural distinctions contribute to their unique physicochemical and pharmacological profiles. While α-terpineol and terpinen-4-ol are the most abundant and extensively studied isomers, all possess biological activities of interest to the scientific community.[2]

Pharmacological Properties of a-Terpineol

α-Terpineol is one of the most common this compound isomers found in nature and has been the subject of numerous pharmacological studies.[3] It is recognized for a broad spectrum of activities, including anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and anticancer effects.[4]

Anti-inflammatory and Analgesic Activity

α-Terpineol has demonstrated significant anti-inflammatory and antinociceptive properties. It can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[5][6] Studies have shown its ability to reduce inflammation in various experimental models, including carrageenan-induced paw edema in mice.[7] The anti-inflammatory effect is partly mediated through the inhibition of the NF-κB signaling pathway.[5][8] Furthermore, α-terpineol exhibits analgesic effects in models of neuropathic pain, which may be linked to the reduction of inflammatory mediators and microglial activation in the spinal cord.[3][5]

Anticonvulsant Activity

The anticonvulsant properties of α-terpineol have been validated in several animal models. It has been shown to increase the latency to convulsions induced by pentylenetetrazole (PTZ) and to decrease the incidence of tonic-clonic seizures in the maximal electroshock (MES) model.[4]

Antimicrobial Activity

α-Terpineol possesses broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including foodborne pathogens like Escherichia coli, Salmonella Typhimurium, and Staphylococcus aureus.[9][10] Its mechanism of action involves disrupting the cell membrane and wall, leading to increased permeability and ultimately, cell death.[10] It has also shown antifungal activity.[8]

Anticancer Activity

Research indicates that α-terpineol has potential as an anticancer agent. Its primary mechanism in this regard involves the suppression of the NF-κB signaling pathway, which is crucial for the survival and proliferation of tumor cells.[11] By inhibiting the translocation of NF-κB into the nucleus, α-terpineol can down-regulate the expression of genes involved in inflammation, cell survival, and proliferation, thereby inducing apoptosis in cancer cells.[11]

Pharmacological Properties of Terpinen-4-ol

Terpinen-4-ol is the primary active constituent of tea tree oil (Melaleuca alternifolia) and is renowned for its potent antimicrobial and anti-inflammatory effects.[8]

Anti-inflammatory Activity

Terpinen-4-ol is a powerful anti-inflammatory agent. It effectively suppresses the production of pro-inflammatory mediators, including TNF-α, IL-1β, IL-8, and IL-10, by lipopolysaccharide (LPS)-activated monocytes.[8] This activity contributes significantly to the therapeutic effects of tea tree oil in inflammatory skin conditions.

Anticonvulsant Activity

Terpinen-4-ol exhibits significant anticonvulsant effects, demonstrated in models using convulsant agents like pentylenetetrazole (PTZ) and picrotoxin.[12] Its mechanism is linked to the modulation of the GABAergic system, although it does not appear to bind to the benzodiazepine (B76468) site on the GABA-A receptor.[12] Additionally, it has been shown to decrease sodium currents through voltage-dependent sodium channels, which may contribute to a reduction in neuronal excitability.[12]

Antimicrobial Activity

Terpinen-4-ol has well-documented, potent, and broad-spectrum antimicrobial activity. It is effective against a wide range of bacteria, fungi, and viruses.[1] The bactericidal action involves damaging the cell membrane and wall, leading to plasmolysis and the leakage of intracellular contents.[10]

Pharmacological Properties of β- and γ-Terpineol

Compared to α-terpineol and terpinen-4-ol, β- and γ-terpineol are less common in nature and have been studied to a much lesser extent.[2]

β-Terpineol: This isomer is found in plants such as mango ginger and certain species of Thymus.[1] While it is used in fragrances and as a flavoring agent, and is suggested to have potential antimicrobial benefits, detailed pharmacological studies quantifying its specific biological activities are scarce.[13][14]

γ-Terpineol: This isomer is noted for its potential antioxidant, antibacterial, and anti-inflammatory effects.[15][16] It is used in cleaning agents, disinfectants, and personal care products, partly due to these properties.[16] However, comprehensive studies detailing its mechanisms of action and quantitative efficacy are limited.

Quantitative Data Summary

The following tables summarize the quantitative data for the pharmacological activities of this compound isomers based on available literature.

Table 1: Antimicrobial Activity of this compound Isomers (MIC/MBC)

| Isomer | Microorganism | MIC (μL/mL) | MBC (μL/mL) | Reference |

| α-Terpineol | Escherichia coli | 0.78 | 0.78 | [10] |

| Salmonella enteritidis | 1.56 | 3.13 | [10] | |

| Staphylococcus aureus | 1.56 | 3.13 | [10] | |

| Terpinen-4-ol | Staphylococcus agalactiae | 0.098 (98 µg/mL) | 0.196 (196 µg/mL) | [10] |

Note: MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration). Data for β- and γ-terpineol are not sufficiently available for inclusion.

Table 2: In Vivo Efficacy of this compound Isomers

| Isomer | Pharmacological Activity | Model | Effective Dose (mg/kg, i.p.) | Effect | Reference |

| α-Terpineol | Anticonvulsant | PTZ-induced convulsions | 100 - 200 | Increased latency to convulsions | [4] |

| MES-induced seizures | 200 - 400 | Decreased hindlimb extension | [4] | ||

| Terpinen-4-ol | Anticonvulsant | PTZ-induced convulsions | 100 - 300 | Increased latency to convulsions | [12] |

| Picrotoxin-induced seizures | 200 - 300 | Inhibition of seizures | [12] | ||

| MES-induced seizures | 300 | Decreased tonic hind convulsions | [12] |

Note: i.p. (intraperitoneal), PTZ (Pentylenetetrazole), MES (Maximal Electroshock).

Signaling Pathways and Mechanisms of Action

α-Terpineol: Inhibition of the NF-κB Pathway

A primary mechanism for the anti-inflammatory and anticancer effects of α-terpineol is its ability to inhibit the activation of Nuclear Factor-kappa B (NF-κB). In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as TNF-α, lead to the degradation of IκB and allow NF-κB to translocate to the nucleus, where it promotes the transcription of genes involved in inflammation and cell survival. α-Terpineol has been shown to inhibit this TNF-α-induced translocation of NF-κB in a dose-dependent manner, thereby suppressing downstream inflammatory and pro-survival signaling.[7][11]

Terpinen-4-ol: Modulation of GABAergic System and Ion Channels

The anticonvulsant activity of terpinen-4-ol is multifaceted. Studies indicate its action involves the GABAergic system, the primary inhibitory neurotransmitter system in the brain. It enhances GABAergic transmission, which helps to suppress excessive neuronal firing that leads to seizures.[12] However, its effect is not reversed by flumazenil, suggesting it does not act on the benzodiazepine binding site of the GABA-A receptor.[12] Furthermore, terpinen-4-ol has been shown to directly inhibit voltage-dependent sodium channels, reducing the influx of sodium ions that is critical for the initiation and propagation of action potentials. This dual action on both inhibitory neurotransmission and neuronal excitability likely underlies its potent anticonvulsant properties.[12]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound isomers are provided below.

Protocol: Carrageenan-Induced Paw Edema in Rodents (Anti-inflammatory Assay)

This model assesses the in vivo anti-inflammatory activity of a compound against acute inflammation.

-

Animals: Male Wistar rats or Swiss albino mice (typically 180-250g for rats, 20-30g for mice) are used. Animals are housed under standard laboratory conditions and fasted overnight before the experiment with free access to water.[17][18]

-

Grouping and Dosing: Animals are randomly divided into groups (n=6-8):

-

Vehicle Control (e.g., Saline + 0.2% Tween 80)

-

Positive Control (e.g., Indomethacin, 10 mg/kg)

-

Test Groups (e.g., α-Terpineol at 25, 50, 100 mg/kg)

-

-

Compound Administration: Test compounds, positive control, and vehicle are administered intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the induction of inflammation.[18]

-

Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution in sterile saline into the right hind paw of each animal.[19]

-

Measurement of Edema: Paw volume is measured immediately before carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[17]

-

Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume increase in the control group, and Vt is the average paw volume increase in the treated group. Statistical significance is determined using ANOVA followed by a post-hoc test.

Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model (Anticonvulsant Assay)

This is a standard model for screening compounds for activity against generalized myoclonic seizures.

-

Animals: Male Swiss albino mice (22-30g) are used.[20]

-

Grouping and Dosing: Animals are divided into groups (n=6-8):

-

Vehicle Control (e.g., Saline + 5% Tween 80)

-

Positive Control (e.g., Diazepam)

-

Test Groups (e.g., Terpinen-4-ol at 100, 200, 300 mg/kg)

-

-

Compound Administration: Test compounds are administered i.p. 30-60 minutes prior to PTZ injection.[21]

-

Seizure Induction: A convulsant dose of PTZ (e.g., 85 mg/kg for mice) is injected subcutaneously or intraperitoneally.[20][22]

-

Observation: Immediately after PTZ administration, each mouse is placed in an individual observation chamber and observed for 30 minutes.[20] The latency (time to onset) of the first myoclonic jerk and the first generalized tonic-clonic seizure is recorded. The severity of seizures can also be scored using a standardized scale (e.g., Racine's scale).[20]

-

Data Analysis: The mean latency to seizures is compared between treated groups and the vehicle control. The percentage of animals protected from tonic-clonic seizures is also calculated. Statistical analysis is performed using ANOVA or Kruskal-Wallis test, as appropriate.

Protocol: Broth Microdilution Method (Antimicrobial Susceptibility Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound.[23]

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture, typically adjusted to a 0.5 McFarland standard, and then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[24]

-

Plate Setup: A sterile 96-well microtiter plate is used. Two-fold serial dilutions of the test compound (e.g., α-terpineol) are prepared directly in the plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[23]

-

Controls:

-

Growth Control: Wells containing broth and inoculum, but no test compound.

-

Sterility Control: Wells containing broth only.

-

Positive Control: Wells with a known antibiotic.

-

-

Inoculation and Incubation: Each well (except the sterility control) is inoculated with the standardized bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[25]

-

MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[23]

-

MBC Determination: To determine the MBC, an aliquot (e.g., 10 µL) is taken from all clear wells (at and above the MIC) and subcultured onto an agar (B569324) plate. After incubation, the MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[10]

References

- 1. finestlabs.com [finestlabs.com]

- 2. Mixture design of α‐pinene, α‐this compound, and 1,8‐cineole: A multiobjective response followed by chemometric approaches to optimize the antibacterial effect against various bacteria and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Antidepressant-Like Effect of this compound in an Inflammatory Model of Depression: Involvement of the Cannabinoid System and D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Therapeutic Applications of Terpenes on Inflammatory Diseases [frontiersin.org]

- 7. A Review on Anti-Inflammatory Activity of Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scite.ai [scite.ai]

- 9. Investigation of Active Anti-Inflammatory Constituents of Essential Oil from Pinus koraiensis (Sieb. et Zucc.) Wood in LPS-Stimulated RBL-2H3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scite.ai [scite.ai]

- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 12. researchgate.net [researchgate.net]

- 13. beta-Terpineol | 138-87-4 | Benchchem [benchchem.com]

- 14. Beta-Terpineol | C10H18O | CID 8748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Buy gamma-Terpineol | 586-81-2 [smolecule.com]

- 16. htppl.co.in [htppl.co.in]

- 17. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 18. inotiv.com [inotiv.com]

- 19. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]

- 20. 2024.sci-hub.ru [2024.sci-hub.ru]

- 21. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Broth Microdilution | MI [microbiology.mlsascp.com]

- 24. scribd.com [scribd.com]

- 25. Broth microdilution - Wikipedia [en.wikipedia.org]

Terpineol Derivatives: A Technical Guide to Their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Terpineol (B192494), a naturally occurring monoterpene alcohol, and its synthetic derivatives have emerged as a promising class of compounds with a broad spectrum of therapeutic applications. This technical guide provides an in-depth overview of the current state of research into this compound derivatives, focusing on their anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties. This document details the underlying mechanisms of action, presents available quantitative data, outlines key experimental protocols, and visualizes critical signaling pathways and workflows to support further investigation and drug development in this area.

Introduction to this compound and its Derivatives

This compound exists in several isomeric forms, with α-terpineol being one of the most abundant in nature, found in the essential oils of various plants. Its derivatives are typically synthesized by modifying the hydroxyl group or the double bond of the this compound backbone, leading to a diverse library of compounds, including esters and ethers, with potentially enhanced pharmacological activities.[1][2] The exploration of these derivatives is driven by the need for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles.

Therapeutic Applications and Mechanisms of Action

Anti-Asthmatic and Anti-Inflammatory Effects

This compound derivatives have shown significant potential in the treatment of asthma and inflammatory conditions. Certain α-terpineol derivatives have been found to be potent bronchodilators, enhancing the relaxation of airway smooth muscle.[1]

Mechanism of Action: A key mechanism involves the upregulation of 3',5'-cyclic adenosine (B11128) monophosphate (cAMP) levels in airway smooth muscle cells.[1] Increased cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets, resulting in muscle relaxation. Additionally, some derivatives have been shown to downregulate the levels of pro-inflammatory cytokines such as IL-4 and IL-17.[1] Another significant anti-inflammatory mechanism is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[2][3] this compound and its derivatives can also reduce the production of other inflammatory mediators like TNF-α, PGE₂, and nitric oxide (NO).[1][3][4]

Anticancer Activity

Pre-clinical studies have highlighted the antitumor potential of this compound and its derivatives against various cancer cell lines, including lung, breast, leukemia, and colorectal cancer.[5][6]

Mechanism of Action: A primary anticancer mechanism is the suppression of the NF-κB signaling pathway, which is crucial for tumor cell growth and survival.[2][5] this compound has been shown to inhibit the translocation of NF-κB into the nucleus, thereby downregulating the expression of NF-κB-related genes. Some derivatives also exhibit cytotoxic effects by inducing DNA fragmentation and apoptosis.[5] The PI3K/Akt/mTOR pathway, often hyperactivated in cancer, is another target for this compound derivatives, which can modulate its activity to inhibit cell proliferation and survival.[6][7]

Antimicrobial Properties

This compound and its derivatives, particularly ester derivatives, have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria.[8]

Mechanism of Action: The antimicrobial action is attributed to the disruption of the bacterial cell membrane integrity. This leads to increased membrane permeability and leakage of intracellular components, ultimately causing cell death.

Neuroprotective Effects

This compound has shown promise in protecting against neuronal damage in models of cerebral ischemia and neurodegenerative diseases.[9][10][11]

Mechanism of Action: The neuroprotective effects are largely attributed to the antioxidant properties of this compound, which involve the inhibition of lipid peroxidation.[9] By scavenging free radicals and reducing oxidative stress, this compound helps to preserve synaptic plasticity and improve spatial memory.[9] Modulation of the MAPK signaling pathway is another mechanism through which this compound derivatives may exert their neuroprotective effects.[10][12]

Quantitative Data

Table 1: Anticancer Activity of α-Terpineol

| Compound | Cell Line | Concentration (µg/mL) | Cell Viability Reduction (%) | Reference |

| α-Terpineol | Sarcoma 180 | 100 | 50.9 | [5] |

| α-Terpineol | Sarcoma 180 | 250 | 38.53 | [5] |

| α-Terpineol | Sarcoma 180 | 500 | 30.82 | [5] |

Table 2: Antioxidant Activity of Terpenes

| Compound | Assay | IC50 (µg/mL) | Reference |

| α-Pinene | DPPH | 24.53 ± 0.05 | [8] |

| α-Terpineol | DPPH | 65.63 ± 0.71 | [8] |

| 1,8-Cineole | DPPH | 63.58 ± 0.01 | [8] |

Table 3: Antimicrobial Activity of Terpenes

| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) | Reference |

| α-Pinene | S. aureus | 1.87 ± 0.62 | - | [8] |

| α-Terpineol | S. aureus | 1.87 ± 0.62 | - | [8] |

| 1,8-Cineole | S. aureus | 0.45 ± 0.14 | - | [8] |

| α-Pinene | E. coli | 0.45 ± 0.14 | - | [8] |

| α-Terpineol | E. coli | 0.45 ± 0.14 | - | [8] |

| 1,8-Cineole | E. coli | 0.45 ± 0.14 | - | [8] |

Experimental Protocols

Synthesis of α-Terpineol Derivatives (General Esterification Protocol)

This protocol describes a general method for the synthesis of α-terpineol esters.

-

Reaction Setup: To a solution of α-terpineol (1 equivalent) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask, add the desired carboxylic acid (1.1 equivalents), a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

-

Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate successively with a dilute acid solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure this compound ester.

-

Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)[14][15][16][17]

This in vivo assay is used to evaluate the acute anti-inflammatory activity of this compound derivatives.

-

Animal Acclimatization: Acclimate male Wistar rats or Swiss mice for at least one week before the experiment.

-

Compound Administration: Administer the test compound (this compound derivative) or vehicle (control) intraperitoneally or orally at a predetermined time before carrageenan injection. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) should be included.[13]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[13]

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.[13]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Morris Water Maze Test (Neuroprotection)[18][19][20][21][22]

This assay assesses spatial learning and memory in rodents, which can be impaired by neurotoxic insults.

-

Apparatus: Use a circular pool filled with opaque water. A hidden platform is submerged in one of the four quadrants. Visual cues are placed around the pool.

-

Acquisition Phase: For 4-5 consecutive days, place the animal in the pool from different starting positions and allow it to find the hidden platform. Each animal performs a set number of trials per day. Record the time taken to find the platform (escape latency).

-

Probe Trial: On the day after the last acquisition trial, remove the platform and allow the animal to swim freely for a set duration (e.g., 60 seconds).

-

Data Analysis: Record and analyze the time spent in the target quadrant (where the platform was previously located), the number of times the animal crosses the platform location, and the swim path. Improved performance in the treated group compared to the disease model control group indicates neuroprotection.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)[23][24]

This in vitro assay determines the antimicrobial potency of this compound derivatives.

-

Preparation of Inoculum: Prepare a standardized suspension of the test bacterium in a suitable broth (e.g., Mueller-Hinton Broth).

-

Serial Dilution: Perform a serial two-fold dilution of the this compound derivative in a 96-well microtiter plate containing broth.

-

Inoculation: Add the standardized bacterial suspension to each well. Include positive (bacteria and broth) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

MBC Determination: Subculture the contents of the wells with no visible growth onto agar (B569324) plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound and its derivatives.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. quora.com [quora.com]

- 8. In vitro neuroprotective potential of terpenes from industrial orange juice by-products - Food & Function (RSC Publishing) DOI:10.1039/D0FO02809F [pubs.rsc.org]

- 9. Protective effect of α-terpineol against impairment of hippocampal synaptic plasticity and spatial memory following transient cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Developmental and Neuroprotective Effects of α-Terpineol in MPTP-Induced Parkinsonism in Zebrafish Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Characterizing cannabis-prevalent terpenes for neuroprotection reveal a role for α and β-pinenes in mitigating amyloid β-evoked neurotoxicity and aggregation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Alpha-Terpineol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Alpha-terpineol (B3430122), a naturally occurring monoterpene alcohol, is a constituent of various essential oils, including those from pine and petitgrain. It is recognized for its characteristic lilac or pine-like aroma and is utilized extensively in the fragrance, cosmetic, and flavor industries.[1] Beyond its sensory attributes, alpha-terpineol has garnered significant scientific interest for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties, making it a molecule of interest for therapeutic development.[2][3] This guide provides a comprehensive overview of the core physical and chemical properties of alpha-terpineol, detailed experimental protocols, and a visualization of its interaction with a key signaling pathway.

Molecular Structure and Identification

Alpha-terpineol is a monocyclic tertiary alcohol with the chemical formula C₁₀H₁₈O.[1] Its structure consists of a p-menthane (B155814) skeleton with a hydroxyl group at position 8 and a double bond between carbons 1 and 2. It exists as a racemic mixture of (R)-(+)- and (S)-(–)-enantiomers, both of which are found in nature.[1]

Synonyms: p-Menth-1-en-8-ol, 2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol[4]

Physical Properties

Alpha-terpineol is typically a colorless, viscous liquid or a crystalline solid, depending on its purity and the ambient temperature.[5][6] The physical properties of alpha-terpineol are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₈O | [1][7] |

| Molecular Weight | 154.25 g/mol | [1][7] |

| Appearance | Colorless liquid to white solid | [1][6] |

| Odor | Lilac, pine-like | [1][8] |

| Boiling Point | 214–224 °C at 760 mmHg | [5][9][10] |

| Melting Point | 31–41 °C | [5][9][11] |

| Density | ~0.930–0.936 g/cm³ at 20-25 °C | [5][8][11] |

| Refractive Index (n_D²⁰) | 1.482–1.485 | [5][7][9] |

| Solubility | Sparingly soluble in water; soluble in ethanol, ether, and other organic solvents. | [5][8][10] |

| Vapor Pressure | 0.0283 - 0.0486 mmHg at 25 °C | [6][11] |

| Flash Point | ~91-96 °C | [6][7][9] |

| Optical Rotation [α]D | Varies with enantiomeric composition. (+)-α-terpineol: up to +96.8°; (-)-α-terpineol: up to -99° | [12] |

Chemical Properties and Reactivity

Alpha-terpineol's chemical behavior is primarily dictated by its tertiary alcohol functional group and the double bond within its cyclohexene (B86901) ring.

Stability: It is stable under normal storage conditions but can be unstable under acidic conditions.[9]

Key Chemical Reactions

-

Hydration: The double bond in alpha-terpineol can undergo hydration in the presence of aqueous acids. This reaction typically follows Markovnikov's rule. The mechanism involves the protonation of the double bond to form a carbocation, which is then attacked by water.[13][14]

-

Oxidation: The tertiary alcohol group is resistant to oxidation under mild conditions. However, strong oxidizing agents can cleave the ring. The double bond can be oxidized to form various products depending on the reagent used. For instance, ozonolysis cleaves the double bond.[15] Controlled oxidation can lead to the formation of p-cymene.[16]

-

Esterification: The tertiary hydroxyl group of alpha-terpineol can be esterified with carboxylic acids or their derivatives, such as acetic anhydride, to form terpinyl esters.[17][18] Terpinyl acetate (B1210297), for example, is a valuable fragrance compound.

Experimental Protocols

Synthesis of Alpha-Terpineol via Hydration of Alpha-Pinene

This protocol describes a common method for synthesizing alpha-terpineol from alpha-pinene, a major component of turpentine. The reaction proceeds via acid-catalyzed hydration.[10][15]

Materials:

-

Alpha-pinene

-

Acetic acid

-

Water

-

Citric acid (catalyst)

-

Phosphoric acid (co-catalyst)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, distillation apparatus.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine alpha-pinene, acetic acid, and water in a mass ratio of approximately 1:2.5:1.[10][15]

-

Add citric acid (0.05-0.1 parts by mass relative to alpha-pinene) and phosphoric acid (0.05 parts by mass relative to alpha-pinene) as catalysts.[10][15]

-

Heat the reaction mixture to 70 °C with vigorous stirring.[10][15]

-

Maintain the reaction at this temperature for 12-15 hours. Monitor the reaction progress by gas chromatography (GC).[10][15]

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add an equal volume of ethyl acetate to extract the organic products.

-

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to isolate alpha-terpineol (boiling point ~214-220 °C at atmospheric pressure).[2][19]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the qualitative and quantitative analysis of alpha-terpineol in essential oils or reaction mixtures.

Instrumentation and Conditions:

-

GC System: Agilent 6890 series or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[20]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]

-

Injector: Split/splitless injector at 250 °C. Split ratio of 1:25.[20]

-

Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 3 °C/min.[20]

-

MS System: Agilent 5973 series or equivalent.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-400 amu.

Sample Preparation:

-

Dilute the essential oil or reaction mixture sample in a suitable solvent such as hexane (B92381) or methanol.[4]

-

Inject 1 µL of the diluted sample into the GC-MS.

Data Analysis:

-

Identify alpha-terpineol by comparing its retention time and mass spectrum with a known standard and library data (e.g., NIST). The mass spectrum of alpha-terpineol will show characteristic fragment ions.[21]

Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of alpha-terpineol shows characteristic signals for the methyl groups, the protons on the cyclohexene ring, and the olefinic proton. Key chemical shifts (δ) include: ~1.17 ppm (singlet, 6H, two methyl groups at C8), ~1.64 ppm (singlet, 3H, methyl group at C4), ~1.2-2.1 ppm (multiplets, 7H, ring protons), and ~5.38 ppm (broad singlet, 1H, olefinic proton at C2).[1][7]

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum provides information about the carbon skeleton. Expected chemical shifts (δ) include: ~23-31 ppm (methyl carbons), ~24-45 ppm (aliphatic CH and CH₂ carbons in the ring), ~72 ppm (quaternary carbon C8 bearing the hydroxyl group), ~121 ppm (olefinic CH carbon C2), and ~134 ppm (quaternary olefinic carbon C1).[6][16][22]

The FTIR spectrum of alpha-terpineol displays characteristic absorption bands corresponding to its functional groups.

-

Broad O-H stretch: A strong, broad band around 3383 cm⁻¹ is indicative of the hydroxyl group involved in hydrogen bonding.[6]

-

C-H stretches: Bands around 2966 cm⁻¹ correspond to the stretching vibrations of sp³ C-H bonds in the methyl and methylene (B1212753) groups.[6]

-

C=C stretch: A weaker band around 1644 cm⁻¹ can be attributed to the stretching of the carbon-carbon double bond in the cyclohexene ring.[23]

-

C-O stretch: A band in the region of 1100-1200 cm⁻¹ is characteristic of the C-O stretching vibration of the tertiary alcohol.[24]

Biological Activity and Signaling Pathway